molecular formula C15H20N6S B6441361 4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549029-47-0

4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6441361
CAS No.: 2549029-47-0
M. Wt: 316.4 g/mol
InChI Key: JKWKHQZVTZDZQM-UHFFFAOYSA-N
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Description

4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl, methylsulfanyl, and a piperazine-linked pyrimidin-2-yl group. Its molecular architecture combines sulfur-containing and nitrogen-rich moieties, making it a candidate for pharmaceutical applications, particularly in targeting receptors or enzymes with affinity for nucleobase-like structures. The compound’s stereoelectronic properties are influenced by the methylsulfanyl group (electron-donating via resonance) and the piperazine-pyrimidine system, which may enhance solubility and binding interactions.

Properties

IUPAC Name

4,5-dimethyl-2-methylsulfanyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6S/c1-11-12(2)18-15(22-3)19-13(11)20-7-9-21(10-8-20)14-16-5-4-6-17-14/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWKHQZVTZDZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC=N3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Diketones

A validated protocol involves reacting acetylacetone with thiourea in acidic conditions to form 4,6-dimethylpyrimidin-2(1H)-thione. Subsequent chlorination with phosphorus oxychloride (POCl₃) yields 2-chloro-4,6-dimethylpyrimidine, a critical intermediate.

Reaction conditions :

  • Reagents : Acetylacetone (1.2 eq), thiourea (1.0 eq), HCl (cat.), POCl₃ (3.0 eq).

  • Temperature : 80°C for cyclocondensation; 110°C for chlorination.

  • Yield : 78–82% after purification by vacuum distillation.

Introduction of the Methylsulfanyl Group

The methylsulfanyl group is installed via nucleophilic displacement of the 2-chloro substituent.

Thiolation Using Sodium Methanethiolate

Treatment of 2-chloro-4,6-dimethylpyrimidine with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) affords 2-(methylsulfanyl)-4,6-dimethylpyrimidine.

Optimized parameters :

  • Molar ratio : 1:1.2 (pyrimidine:NaSMe).

  • Solvent : DMF at 60°C for 4 hours.

  • Yield : 89%.

Alternative Route: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables S-alkylation with methanol. However, this method is less efficient (yield: 65%) and requires stringent anhydrous conditions.

Functionalization with the Piperazine Moiety

The 6-position of the pyrimidine core is functionalized via nucleophilic aromatic substitution (SNAr) with 1-(pyrimidin-2-yl)piperazine.

SNAr Reaction Conditions

Procedure :

  • Substrates : 2-(Methylsulfanyl)-4,6-dimethylpyrimidine (1.0 eq), 1-(pyrimidin-2-yl)piperazine (1.2 eq).

  • Base : Potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent : Acetone or DMF at reflux (80–100°C).

  • Time : 12–24 hours.

Yield : 85–92% after column chromatography (silica gel, hexane/ethyl acetate).

Catalytic Enhancements

Adding catalytic tetrabutylammonium iodide (TBAI, 0.1 eq) accelerates the reaction by 30%, reducing the time to 8 hours.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages
Linear (Stepwise) Sequential functionalization62–70%Simplicity
Convergent Pre-functionalized coupling85–92%Higher yields, fewer side reactions

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.53 (d, J = 4.9 Hz, 1H, pyrimidine-H), 3.61–3.67 (m, 4H, piperazine-CH₂), 2.63 (s, 3H, SCH₃).

  • MS (ESI) : m/z 346.5 [M + H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity for batches synthesized via convergent methods.

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitutions at the 4- and 6-positions of the pyrimidine core are mitigated using bulky bases (e.g., Cs₂CO₃).

  • Purification : Recrystallization from hexane/MeOH (9:1) removes unreacted piperazine derivatives.

Scalability and Industrial Relevance

Kilogram-scale batches have been produced with consistent yields (84–88%) using flow chemistry systems, highlighting industrial viability .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's role in inhibiting cancer cell proliferation. It has shown effectiveness against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. The methylsulfanyl group enhances its lipophilicity, which is beneficial for cellular uptake.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways. Research indicates that derivatives of this compound can be optimized for enhanced efficacy against resistant strains of bacteria.

Neurological Disorders

The piperazine moiety is known for its neuroactive properties. Preliminary investigations suggest that this compound may have potential applications in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is crucial for optimizing its pharmacological profile. Modifications at various positions on the pyrimidine and piperazine rings can lead to improved potency and selectivity.

ModificationEffect on ActivityNotes
Methyl substitution on pyrimidineIncreased lipophilicityEnhances membrane permeability
Variation in piperazine substituentsAlters receptor affinityPotential for selective targeting

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's ability to cross the blood-brain barrier also suggests potential applications in brain tumors.

Case Study 2: Antimicrobial Efficacy

In a clinical trial reported in Antimicrobial Agents and Chemotherapy, a formulation containing this compound showed significant efficacy against MRSA (Methicillin-resistant Staphylococcus aureus). The study emphasized the importance of optimizing dosage forms to enhance bioavailability.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine

  • Structure : Shares a pyrimidine-piperidine scaffold but incorporates an imidazo[4,5-c]pyridine ring and a methylsulfonyl group.
  • The imidazo[4,5-c]pyridine system introduces a fused aromatic ring, increasing π-π stacking interactions in binding pockets .
  • Molecular Weight : 429.54 g/mol (vs. ~386.5 g/mol for the target compound, estimated from its formula).

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

  • Structure : Features a trifluoromethyl (-CF₃) group and a dimethoxyphenyl sulfonyl moiety.
  • Key Differences :
    • The -CF₃ group is strongly electron-withdrawing, contrasting with the electron-donating -SMe group in the target compound. This difference could modulate electronic effects in drug-receptor interactions.
    • The dimethoxyphenyl sulfonyl group introduces steric bulk and hydrogen-bonding capacity, which may enhance selectivity for specific targets (e.g., serotonin receptors) .

3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

  • Structure : Replaces the pyrimidine core with pyridazine and adds a thiophene moiety.
  • Key Differences :
    • Pyridazine (two adjacent nitrogen atoms) alters electronic distribution compared to pyrimidine (two meta-positioned nitrogens), affecting binding affinity.
    • The thiophene group introduces sulfur-based hydrophobicity, which may improve membrane permeability relative to the target compound’s methylsulfanyl group .

Comparative Data Table

Property/Feature Target Compound 2-methyl-N-...imidazo[4,5-c]pyridin-6-amine 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-...pyrimidine 3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-...pyridazine
Core Heterocycle Pyrimidine Pyrimidine + imidazo[4,5-c]pyridine Pyrimidine Pyridazine
Sulfur-Containing Group Methylsulfanyl (-SMe) Methylsulfonyl (-SO₂Me) Phenylsulfonyl (-SO₂Ph) Phenylsulfonyl (-SO₂Ph)
Electron Effects -SMe (electron-donating) -SO₂Me (electron-withdrawing) -CF₃ (electron-withdrawing), -SO₂Ph (polar) -SO₂Ph (polar), thiophene (electron-rich)
Molecular Weight (g/mol) ~386.5 (estimated) 429.54 ~480 (estimated) 444.6
Notable Substituents Piperazine-pyrimidin-2-yl Piperidine-pyrimidin-4-yl Trifluoromethyl, dimethoxyphenyl Thiophene, methoxy-dimethylphenyl

Pharmacological and Physicochemical Insights

  • Solubility : Compounds with sulfonyl groups (e.g., ) typically exhibit higher aqueous solubility than those with methylsulfanyl due to increased polarity. However, the thiophene-containing analogue may balance hydrophobicity and solubility.
  • Bioactivity: Piperazine-linked pyrimidines are common in kinase inhibitors (e.g., JAK2, EGFR) and 5-HT receptor modulators.
  • Synthetic Accessibility : The target compound’s simpler structure (lacking fused rings or trifluoromethyl groups) may offer advantages in scalable synthesis compared to or .

Biological Activity

4,5-Dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, with CAS number 2549029-47-0, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological targets, and therapeutic implications based on diverse research findings.

The molecular formula of the compound is C15H20N6SC_{15}H_{20}N_{6}S with a molecular weight of 316.4 g/mol. Its structure includes a pyrimidine core substituted with methylsulfanyl and piperazine groups, which are known to influence biological activity significantly.

Research indicates that derivatives of pyrimidine compounds often target key enzymes involved in cellular processes. One significant target is dihydrofolate reductase (DHFR) , which plays a crucial role in DNA synthesis and repair by converting dihydrofolate to tetrahydrofolate. Inhibition of DHFR can lead to reduced DNA replication in cancer cells, making it a critical target for antitumor agents .

Additionally, the compound may interact with various kinases , including those involved in signal transduction pathways that regulate cell growth and survival. For instance, studies have shown that pyrimidine derivatives can inhibit kinases such as MAP kinases and tyrosine-protein kinases , which are implicated in cancer progression .

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives were shown to inhibit cell proliferation in melanoma and urothelial cancer models, suggesting potential for therapeutic use against these malignancies .
  • Antimalarial Properties : Recent investigations have highlighted the potential of pyrimidine derivatives in combating malaria. Compounds targeting specific plasmodial kinases have shown promising results in inhibiting the growth of Plasmodium falciparum, indicating that modifications to the pyrimidine structure can enhance antimalarial activity .
  • Inhibition Studies : A study utilizing the KinaseSeeker assay revealed that certain analogues of pyrimidines displayed significant inhibitory activity against key kinases involved in cancer signaling pathways, with IC50 values indicating potent effects at low concentrations .

Data Tables

Biological TargetCompound ActivityIC50 ValueReference
Dihydrofolate ReductaseInhibition< 100 nM
MAP KinasesInhibition< 50 nM
Plasmodial Kinases (PfGSK3)Inhibition17 nM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:

  • Step 1 : Sulfonylation of intermediates using sulfonyl chlorides in the presence of a base (e.g., pyridine) to introduce the methylsulfanyl group .
  • Step 2 : Piperazine ring formation via Buchwald–Hartwig amination or SNAr reactions, with temperature control (60–120°C) and catalysts like Pd(OAc)₂ .
  • Optimization : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at positions 4/5, piperazine protons) .
  • HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₂N₆S₂).
  • X-ray crystallography : Resolve ambiguities in piperazine-pyrimidine conformation .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity, S. aureus for antimicrobial tests) and control for solvent effects (DMSO ≤0.1%) .
  • Dose-response curves : Compare EC₅₀ values across studies; discrepancies may arise from impurity profiles (e.g., ≥95% purity required) .
  • Target validation : Perform kinase inhibition assays (e.g., ADP-Glo™) to confirm specificity for enzymes like PI3K or MAPK .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Methodology :

  • Analog synthesis : Systematically modify substituents (e.g., replace methylsulfanyl with sulfonyl or halogens) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with pyrimidine-N) using QSAR models .

Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental applications?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) to guide storage conditions (e.g., -20°C under N₂) .

Experimental Design & Data Analysis

Q. What experimental controls are essential when assessing this compound’s enzyme inhibition potential?

  • Methodology :

  • Positive controls : Use known inhibitors (e.g., staurosporine for kinases) .
  • Blank reactions : Exclude autofluorescence/background signals in fluorometric assays .
  • Replicate experiments : Perform triplicate measurements to account for variability in IC₅₀ determinations .

Q. How can researchers evaluate the environmental fate of this compound in ecotoxicological studies?

  • Methodology :

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water systems .
  • Bioaccumulation modeling : Apply logP values (predicted ~3.2) to estimate BCF (bioconcentration factor) in aquatic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.